Oroxindin, also known as Wogonoside, is a major flavonoid glucuronide isolated from the roots of *Scutellaria baicalensis* (Huangqin) and *Oroxylum indicum*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Structurally, it is the 7-O-β-D-glucuronide of the aglycone wogonin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Within its natural source, it co-occurs with other structurally related flavonoids, most notably baicalin and the aglycone oroxylin A, which are often considered as functional or procurement substitutes. Oroxindin's value proposition is defined by its specific physicochemical and pharmacokinetic properties conferred by the combination of its wogonin backbone and the glucuronide moiety at the 7-position.
Selecting a flavonoid for research based on structural similarity alone can lead to non-reproducible results. The substitution of Oroxindin (Wogonoside) with its aglycone (Wogonin or Oroxylin A) or another common glycoside like Baicalin is ill-advised due to critical differences in their behavior. The presence and position of the glucuronide moiety fundamentally alters aqueous solubility, membrane permeability, and metabolic fate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] For example, flavonoid glycosides exhibit significantly lower intestinal permeability than their aglycones, making them functionally distinct in absorption studies.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Furthermore, even among glycosides, minor structural changes between Oroxindin and Baicalin result in different systemic exposure levels after oral administration, confirming they are not pharmacokinetically interchangeable.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]
In a comparative pharmacokinetic study in rats receiving an oral dose of *Scutellariae Radix* extract, the systemic exposure of the major flavonoid components was evaluated. The dose-normalized Area Under the Curve (AUC), a key measure of total bioavailability, was found to follow a descending rank order: Oroxylin A and its glucuronide were highest, followed by Wogonoside (Oroxindin) and its aglycone Wogonin, with Baicalin and its aglycone Baicalein showing the lowest systemic exposure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]
| Evidence Dimension | Dose-Normalized Systemic Exposure (AUC0-48h) |
| Target Compound Data | Ranked second-highest in systemic exposure among three major flavonoid pairs. |
| Comparator Or Baseline | Baicalin / Baicalein (Comparator) ranked lowest in systemic exposure. |
| Quantified Difference | The dose-normalized AUC for Wogonoside/Wogonin is demonstrably higher than that for Baicalin/Baicalein. |
| Conditions | Oral administration of a multi-component *Scutellariae Radix* extract to rats. |
For in vivo studies, this evidence indicates that Oroxindin provides greater systemic exposure for a given dose compared to Baicalin, making it a more efficient choice for achieving target plasma concentrations.
The glucuronide moiety of Oroxindin confers significantly enhanced aqueous solubility, a critical handling property for in vitro biological assays. This contrasts sharply with its related aglycone, Oroxylin A, which is described as sparingly soluble in aqueous buffers. A technical datasheet for Oroxylin A specifies its solubility to be approximately 0.20 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2), requiring the use of organic co-solvents that can be confounding in sensitive biological systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]
| Evidence Dimension | Solubility in Aqueous Buffer Systems |
| Target Compound Data | Significantly higher due to the polar glucuronide group, enabling direct dissolution in aqueous media. |
| Comparator Or Baseline | Oroxylin A (aglycone) has a low solubility of ~0.20 mg/mL in a buffered DMSO/PBS solution. |
| Quantified Difference | Oroxindin avoids the need for high concentrations of organic solvents required to dissolve the aglycone, preventing potential solvent-induced artifacts in experiments. |
| Conditions | Preparation of stock solutions for aqueous biological assays, such as cell culture media or enzyme buffers. |
For preparing reliable and reproducible stock solutions for cell-based or enzymatic assays, Oroxindin's aqueous solubility prevents compound precipitation and reduces the need for potentially toxic organic solvents.
Flavonoid glycosides are well-established to have significantly lower passive diffusion across intestinal epithelia compared to their aglycone forms. Studies using the Caco-2 cell model, the industry standard for predicting intestinal absorption, show that the permeability of flavonoid aglycones is at least 5 times higher than their corresponding glycosides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)] This makes Oroxindin a compound with a defined, low-permeability profile, suitable for use as a stable precursor that relies on enzymatic hydrolysis for the subsequent absorption of its more permeable aglycone, Wogonin.
| Evidence Dimension | Apparent Permeability (Papp) across Caco-2 cell monolayers |
| Target Compound Data | Low permeability, characteristic of flavonoid glycosides. |
| Comparator Or Baseline | Aglycone form (Wogonin) exhibits at least 5-fold higher permeability. |
| Quantified Difference | ≥5-fold lower intestinal permeability compared to its aglycone. |
| Conditions | Standard Caco-2 intestinal cell monolayer model. |
This differential permeability allows researchers to specifically select Oroxindin to study transport-limited absorption or as a prodrug for Wogonin, a task not possible when starting with the highly permeable aglycone.
Based on evidence of its higher dose-normalized systemic exposure compared to Baicalin, Oroxindin is the preferred choice for in vivo animal studies where maximizing bioavailability and achieving sustained plasma concentrations from an oral dose is a primary objective.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]
For cell culture experiments or enzymatic assays sensitive to organic solvents, Oroxindin's superior aqueous solubility over its aglycone, Oroxylin A, makes it the right choice. It enables the preparation of homogenous, stable stock solutions in aqueous buffers, ensuring accurate dosing and avoiding artifacts from solvent toxicity or compound precipitation.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)]
Researchers studying the role of intestinal glycosidases and transport mechanisms can utilize Oroxindin as a specific tool. Its low intrinsic permeability allows for the clear differentiation between the transport of the glycoside versus the absorption of the aglycone post-hydrolysis, providing a clean model system.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6CwbLl0EsQVYVbk-PD9iMSPuuTAICxPzeQoYpnC6mQW8JRSebdGxc4jdD7K1cN4nhpBBwsA8nFMznowG7oBo4gMLpIPUAH2DDS-gCNoW7vxtwyPOD9n1whnvl0oN1EyNQtQ%3D%3D)]
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